N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2/c25-18-4-2-6-21(12-18)29-24(32)22-14-30(15-27-22)13-16-7-9-20(10-8-16)28-23(31)17-3-1-5-19(26)11-17/h1-12,14-15H,13H2,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAOZTNDROIBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorophenylamine and an appropriate leaving group.
Attachment of the Fluorobenzamido Group: The fluorobenzamido group can be attached through an amide coupling reaction between 3-fluorobenzoic acid and an amine derivative.
Final Coupling: The final step involves coupling the synthesized intermediates to form the target compound under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using aluminum chloride in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter signal transduction pathways by interacting with cell surface receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Comparisons
The compound’s structural analogs can be inferred from the evidence, particularly derivatives with halogenated aromatic or heterocyclic components. Below is a comparative analysis:
Analysis of Substituent Effects
The 3-chlorophenyl moiety (common in both the target compound and ) may contribute to hydrophobic interactions or metabolic stability.
Heterocyclic Core: The imidazole ring (target compound) provides hydrogen-bonding capacity via its nitrogen atoms, unlike the indazole in , which has a fused aromatic system favoring π-π interactions.
Linker and Functional Groups :
- The benzyl-amide linker in the target compound offers rigidity, while the ester in may improve cell permeability but reduce stability.
Biological Activity
N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound belonging to the class of substituted imidazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and other therapeutic areas. This article focuses on the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C25H20ClFN4O2, with a molecular weight of 462.91 g/mol. The presence of the imidazole ring is significant as it is a common pharmacophore in many kinase inhibitors, which play crucial roles in various cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C25H20ClFN4O2 |
| Molecular Weight | 462.91 g/mol |
| Purity | ≥ 95% |
Imidazole derivatives have been explored for their potential anticancer properties due to mechanisms such as:
- Kinase Inhibition : The imidazole ring can bind to the active site of kinases, inhibiting their activity, which is crucial for cancer cell proliferation and survival.
- Induction of Apoptosis : Compounds like this compound may induce programmed cell death in cancer cells, enhancing therapeutic efficacy.
Anticancer Potential
In vitro studies suggest that this compound exhibits significant anti-proliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer progression .
Antimicrobial Activity
Research indicates that imidazole-containing compounds can also exhibit antimicrobial properties. The combination of the imidazole ring with chlorophenyl and fluorobenzamide groups may enhance antimicrobial activity against certain pathogens. Antimicrobial susceptibility testing would be essential to evaluate its effectiveness against bacteria and fungi.
In Vitro Studies
Recent studies have demonstrated that this compound shows promising results in inhibiting specific kinases associated with cancer cell signaling pathways. For example:
- A study found that similar imidazole derivatives inhibited farnesyltransferase, leading to reduced cellular proliferation in cancer models .
- Another investigation highlighted the compound's potential to induce apoptosis in leukemia cell lines through mitochondrial pathways.
In Vivo Studies
While in vitro results are promising, further research is needed to confirm these findings in vivo. Animal studies would help elucidate the pharmacokinetics and therapeutic efficacy of this compound in a living organism.
Q & A
Basic Question: What are the recommended synthetic routes for N-(3-chlorophenyl)-1-(4-(3-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the imidazole core via cyclization reactions under controlled temperatures (e.g., 60–80°C) using reagents like ammonium acetate in acetic acid.
- Step 2: Functionalization of the benzyl group with 3-fluorobenzamido via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as DCC (dicyclohexylcarbodiimide) .
- Step 3: Coupling the chlorophenyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective attachment .
Yield Optimization:
- Monitor intermediates via thin-layer chromatography (TLC) to minimize side reactions.
- Use HPLC purification for final product isolation, adjusting solvent polarity (e.g., acetonitrile/water gradients) to improve resolution .
Advanced Question: How can researchers resolve contradictions in bioactivity data across different assay conditions for this compound?
Answer:
Contradictions often arise from assay-specific variables:
- Kinase Inhibition Assays: Test under standardized ATP concentrations (e.g., 10 μM) to control for competitive binding artifacts. Compare IC₅₀ values across multiple kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cell-Based Assays: Normalize data to cell viability (MTT assay) and account for metabolic interference from the imidazole ring’s redox activity .
- Statistical Reconciliation: Apply multivariate analysis to identify confounding factors (e.g., pH, serum proteins) and validate with orthogonal assays (e.g., SPR for binding kinetics) .
Basic Question: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks using 2D experiments (HSQC, HMBC) to confirm the imidazole ring (δ 7.2–7.8 ppm) and benzamido group (δ 8.1 ppm for amide protons) .
- Mass Spectrometry (HRMS): Verify molecular weight (expected ~480 g/mol) with <2 ppm error .
- X-Ray Crystallography: Resolve crystal packing using SHELX software to confirm stereochemistry and hydrogen-bonding networks (e.g., C=O⋯H-N interactions) .
Advanced Question: How can the compound’s mechanism of action be experimentally distinguished between kinase inhibition and GPCR modulation?
Answer:
- Kinase Profiling: Use kinase-enrichment pull-down assays with ATP-competitive probes (e.g., kinobeads) coupled with LC-MS/MS to identify bound targets .
- GPCR Screening: Employ β-arrestin recruitment assays (e.g., PathHunter) for GPCR activity. Compare results with knockout cell lines to rule off-target effects .
- Structural Docking: Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinity to kinase active sites vs. GPCR allosteric pockets .
Basic Question: What are the stability considerations for this compound under varying pH and temperature conditions?
Answer:
- pH Stability:
- Acidic Conditions (pH <4): Hydrolysis of the amide bond may occur; monitor via HPLC retention time shifts .
- Neutral/Basic Conditions (pH 7–9): Stable for >48 hours at 25°C .
- Thermal Stability:
- Store at –20°C in anhydrous DMSO to prevent imidazole ring oxidation. Conduct accelerated stability studies (40°C/75% RH) to predict shelf life .
Advanced Question: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s selectivity?
Answer:
- Substitution Analysis:
- Replace the 3-fluorobenzamido group with bulkier substituents (e.g., cyclopentyl) to reduce off-target binding; synthesize analogs via reductive amination .
- Modify the chlorophenyl moiety to a trifluoromethyl group to enhance hydrophobic interactions with target kinases .
- Biological Testing:
- Screen analogs against a panel of 50+ kinases to quantify selectivity indices (SI = IC₅₀ non-target / IC₅₀ target). Prioritize compounds with SI >100 .
Basic Question: What computational tools are recommended for predicting this compound’s pharmacokinetic properties?
Answer:
- ADMET Prediction: Use SwissADME to estimate logP (~3.5), solubility (<10 μM), and CYP450 inhibition risks .
- Metabolic Sites: Identify vulnerable positions (e.g., imidazole C-2) using Meteor Nexus to prioritize deuterium labeling for metabolic stabilization .
Advanced Question: How can crystallographic data address discrepancies in proposed binding modes from docking studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
